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molecular formula C8H10N2O4S B8289027 1-(2-Nitrophenyl)ethanesulfonamide

1-(2-Nitrophenyl)ethanesulfonamide

Cat. No. B8289027
M. Wt: 230.24 g/mol
InChI Key: ILVLQAASRSQQDM-UHFFFAOYSA-N
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Patent
US04420325

Procedure details

Liquid anhydrous ammonia (10 ml) was added to a stirred suspension of the product from Example 13 in 350 ml dry diethyl ether at 0°-5° C. over a period of 20 minutes. The reaction mixture was stirred at 0°-5° C. for 30 minutes and was allowed to warm to room temperature over a two hour period. The solids were filtered and washed with diethyl ether. Concentration of the filtrate in vacuo gave a yellow solid which was washed with water, 1-chlorobutane, and then dried under vacuum to yield 17 g of 1-(2-nitrophenyl)ethanesulfonamide as a pale yellow solid, m.p. 107°-109° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[N+:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:11]([S:13](Cl)(=[O:15])=[O:14])[CH3:12])([O-:4])=[O:3]>C(OCC)C>[N+:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:11]([S:13]([NH2:1])(=[O:15])=[O:14])[CH3:12])([O-:4])=[O:3]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C(C)S(=O)(=O)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0°-5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate in vacuo gave a yellow solid which
WASH
Type
WASH
Details
was washed with water, 1-chlorobutane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C(C)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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